邻-(甲基丙烯酰氧乙基)-N-(三乙氧基硅丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane” is a type of urethane, which is a class of polymers widely used in various applications such as insulation foams, flexible foams, dampers in shoes for comfort, and coatings to protect wooden and metallic materials . It is characterized by the presence of a urethane linkage and can be easily synthesized through an addition reaction between alcohol and an isocyanate .

Synthesis Analysis

The synthesis of urethane involves basic diisocyanate polyaddition reactions . A functionality of at least 2 is required in both the starting materials to prepare polyurethane . The modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .Molecular Structure Analysis

Polyurethanes are characterized by the presence of a urethane linkage . They can be synthesized by using a polyol with a linear structure and high molecular weight with low functionality for an elastic polyurethane, or a polyol with aromatic groups in the structure, low molecular weight, and higher functionality for cross-linking for a rigid polyurethane .Chemical Reactions Analysis

Polyurethane was first developed through basic diisocyanate polyaddition reactions . The reaction and the general formula of polyurethane are given in Figure 1 of the reference . Polyurethanes are widely explored because of their facile synthesis that can be performed at room temperature and under mild conditions .Physical And Chemical Properties Analysis

Polyurethanes have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices .科学研究应用

我将对“邻-(甲基丙烯酰氧乙基)-N-(三乙氧基硅丙基)氨基甲酸酯”的科学研究应用进行详细分析,重点介绍六种独特的应用。每种应用将在单独的章节中讨论,并带有清晰的标题。

紫外光固化涂料

该化合物可用于合成紫外光固化氨基甲酸酯丙烯酸酯低聚物。这些低聚物因其在设计紫外光固化涂料的性能方面的多功能性而受到关注,这些涂料因其耐用性和快速固化时间而被用于各个行业 .

具有优异机械强度的弹性体

该化合物可能有助于开发聚氨酯或聚脲弹性体,它们具有极佳的机械强度和韧性。这些材料对于需要高耐用性和自恢复能力的实际应用至关重要 .

自修复材料

将该化合物掺入聚合物中可能导致自修复材料的产生。这在材料容易磨损但需要在没有持续维护的情况下延长使用寿命的应用中尤其有用 .

先进复合材料

其与其他材料交联和键合的潜力表明它可用于生产先进复合材料,从而增强其结构完整性和性能特性。

作用机制

Target of Action

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane is a type of urethane methacrylate oligomer . It is primarily used in the production of crosslinked organic/inorganic hybrid nanovehicles . These nanovehicles are often used in drug delivery applications . Therefore, the primary targets of this compound are the organic/inorganic materials that it helps to crosslink.

Mode of Action

The compound acts as a crosslinking agent, helping to form stable structures for drug delivery . It interacts with its targets through a process known as triethoxysilyl-/trimethoxysilyl functionality . This process involves the formation of strong covalent bonds between the organic and inorganic materials, creating a stable, crosslinked structure .

Biochemical Pathways

The crosslinked structures it helps to form can be used to deliver drugs that do interact with biochemical pathways .

Pharmacokinetics

For example, the crosslinked structures can enhance the stability and control the release of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the compound’s action is the formation of stable, crosslinked organic/inorganic hybrid nanovehicles . These structures can enhance the stability of drug delivery systems, control the release of the drug, and potentially improve the drug’s efficacy .

Action Environment

The action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane can be influenced by environmental factors. For instance, the process of triethoxysilyl-/trimethoxysilyl functionality can be affected by the presence of water, as alkylsilanes react with hydroxyl groups . Additionally, the stability and efficacy of the crosslinked structures can be influenced by factors such as temperature and pH .

未来方向

The future directions of urethane research could involve the development of environmentally friendly coatings with low volatile organic components (VOCs) content . The use of waste PET intermediates instead of dibasic acid and/or diol component will reduce raw material costs and also benefit the environment by re-evaluation of recycled PET .

生化分析

Biochemical Properties

The biochemical properties of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are largely determined by its urethane structure. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This compound interacts with various biomolecules, including enzymes and proteins, through these urethane bonds.

Cellular Effects

The cellular effects of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are primarily related to its role in the formation of polyurethane structures. Polyurethanes, including this compound, are known to present properties such as higher crystallinity, higher thermal stability, and increased fire resistance compared to polyether-based polyurethanes . They can also undergo hydrolysis when exposed to moisture and heat for a long time .

Molecular Mechanism

The molecular mechanism of action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane involves the formation of urethane bonds. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This leads to the formation of linear macromolecular structures that contribute to the unique properties of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane can change over time. For instance, the polyurethane structures formed by this compound can undergo hydrolysis when exposed to moisture and heat for a long time . This can lead to changes in the properties of the compound and its effects on cellular function.

属性

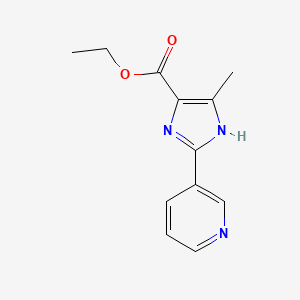

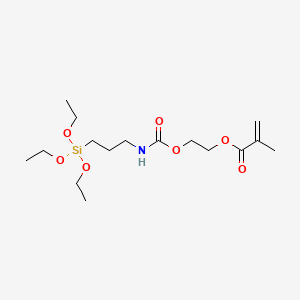

IUPAC Name |

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFXZOMNDOKZCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115396-93-5 |

Source

|

| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B570870.png)